molecular formula C6H6N2O B047744 2-Amino-3-pyridinecarboxaldehyde CAS No. 7521-41-7

2-Amino-3-pyridinecarboxaldehyde

Cat. No. B047744
CAS RN: 7521-41-7
M. Wt: 122.12 g/mol
InChI Key: NXMFJCRMSDRXLD-UHFFFAOYSA-N
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Description

2-Amino-3-pyridinecarboxaldehyde, also known as 2-aminonicotinaldehyde, is a compound with the molecular formula C6H6N2O and a molecular weight of 122.12 . It is used as a starting material for a wide variety of N-heterocyclic compounds .


Synthesis Analysis

The synthesis of 2-Amino-3-pyridinecarboxaldehyde and its derivatives has been the subject of several experimental and theoretical investigations . For instance, a novel aldehyde- and amino-functionalized luminescent metal–organic framework was constructed through the solvothermal reaction of 4,4’,4’'-tricarboxytriphenylamine, 2-amino-3-pyridinecarboxaldehyde, and cadmium nitrate .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-pyridinecarboxaldehyde has been studied using various spectroscopic techniques and theoretical methods .


Chemical Reactions Analysis

2-Amino-3-pyridinecarboxaldehyde undergoes various chemical reactions. For instance, it can form Schiff bases, which are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems .


Physical And Chemical Properties Analysis

2-Amino-3-pyridinecarboxaldehyde is a yellow to light brown solid with a melting point of 98-102 °C (lit.) and a predicted boiling point of 290.7±25.0 °C. It has a predicted density of 1.264±0.06 g/cm3 and is slightly soluble in chloroform and methanol .

Mechanism of Action

Target of Action

2-Amino-3-pyridinecarboxaldehyde, also known as 2-Aminonicotinaldehyde, is a versatile compound used in various chemical reactions . It is commonly employed as a starting material for a wide variety of N-heterocyclic compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it is used as a reagent to synthesize hydrazones . In a specific example, it was used in the solvothermal reaction of 4,4’,4’'-tricarboxytriphenylamine and cadmium nitrate to construct a novel aldehyde- and amino-functionalized luminescent metal-organic framework .

Biochemical Pathways

It is known to be involved in the synthesis of various n-heterocyclic compounds .

Result of Action

The result of the action of 2-Amino-3-pyridinecarboxaldehyde largely depends on the specific chemical reactions it is involved in. For instance, it can be used to synthesize hydrazones, which possess antituburcular properties .

Action Environment

The action of 2-Amino-3-pyridinecarboxaldehyde can be influenced by various environmental factors. For instance, it is sensitive to air . Therefore, its storage and handling require specific conditions to maintain its stability and efficacy.

Safety and Hazards

2-Amino-3-pyridinecarboxaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-5(4-9)2-1-3-8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMFJCRMSDRXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226184
Record name 3-Pyridinecarboxaldehyde, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-pyridinecarboxaldehyde

CAS RN

7521-41-7
Record name 3-Pyridinecarboxaldehyde, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxaldehyde, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminonicotinaldehyde
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Synthesis routes and methods I

Procedure details

N-(3-Formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (9.68 g) was dissolved in 3 N hydrochloric acid (140 ml) to prepare a solution which was then stirred under reflux overnight. The reaction solution was cooled to room temperature, the reaction solution was washed with diethyl ether, and was neutralized with potassium carbonate powder. Diethyl ether was added thereto for extraction. The diethyl ether layer was dried over potassium carbonate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give 2-amino-pyridine-3-carbaldehyde (5.03 g, yield 88%).
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
140 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The compound was prepared according to the procedure as described by A. E. Moormann et al, Synthetic Communications, 17(14), 1695-1699 (1987) To a solution of 2-[3-(dibromomethyl)-2-pyridinyl]-1H-isoindole-1,3(2H)-dione (20 g, 50 mmol) in ethanol (250 ml) was added conc. NH4OH (25 ml) at 4° C. The reaction mixture was stirred 10 minutes at 4° C. then stirred at room temperature for one hour. Reaction mixture was concentrated under reduced pressure. To the concentrated residue was added con. HCl (150 ml) and mixture was refluxed for 3 hours. The reaction mixture was cooled to room temperature and concentrated. To the concentrated residue was added water (25 ml) then added saturated K2CO3 to neutralize the solution. The solution was extracted with methylenechloride (3×150 ml). Combined organic solution was washed with water (3×150 ml), brine (1×200 ml), dried over Na2SO4, concentrated. The concentrated residue was suspended in ether, filtered and washed with ether to give 4.3 g (70%) yellow solid. NMR (DMSO) δ 6.69-6.73 (m, 1H), 7.51 (bs, 2H), 7.95-7.98(m, 1H), 8.20-8.22 (m, 1H), 9.82 (s, 1H).
Quantity
20 g
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Reaction Step One
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25 mL
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250 mL
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solvent
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Yield
70%

Synthesis routes and methods IV

Procedure details

Crude 2-(pivaloylamino)-3-pyridinecarboxaldehyde (from step b, 43 g) was dissolved in 3 M HCl (500 mL), and the solution was heated to reflux. After 18 hr the mixture was cooled to RT, and the pH was carefully adjusted to 7 using solid K2CO3. The aqueous solution was extracted with EtOAc (3×500 mL). The combined organic layers were dried (MgSO4)and concentrated to give the title compound (24.57 g, 101%) as a reddish brown solid: 1H NMR (300 MHz, CDCl3) δ 9.85 (s, 1H), 8.24 (m. 1 H), 7.80 (m, 1H), 6.90 (br s, 2H), 6.74 (m, 2H); MS (ES) m/e 123 (M+H)+.
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43 g
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Quantity
500 mL
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
101%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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